4'-Bromo-3'-fluoro-2'-hydroxyphenacyl bromide
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Overview
Description
4’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl bromide core. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide typically involves the bromination of a fluorinated hydroxyacetophenone derivative. One common method is the bromination of 4-fluoro-2-hydroxyacetophenone using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group in the phenacyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted phenacyl derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
4’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 2-Bromo-5-fluoro-2-hydroxyacetophenone
- 4-Fluoro-2-hydroxyphenacyl bromide
- 2,5-Dibromo-2-hydroxyacetophenone
Comparison: 4’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide is unique due to the specific positioning of its bromine, fluorine, and hydroxyl groups. This unique arrangement imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the presence of both bromine and fluorine atoms can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles .
Properties
Molecular Formula |
C8H5Br2FO2 |
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Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(4-bromo-3-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(12)4-1-2-5(10)7(11)8(4)13/h1-2,13H,3H2 |
InChI Key |
BKEZPORYGSHPJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)O)F)Br |
Origin of Product |
United States |
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